molecular formula C10H7ClN2O3 B11874353 Methyl 2-chloro-4-oxo-3,4-dihydroquinazoline-7-carboxylate

Methyl 2-chloro-4-oxo-3,4-dihydroquinazoline-7-carboxylate

Cat. No.: B11874353
M. Wt: 238.63 g/mol
InChI Key: NTLWYDSHSKFQBV-UHFFFAOYSA-N
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Description

Methyl 2-chloro-4-oxo-3,4-dihydroquinazoline-7-carboxylate is a chemical compound with the molecular formula C11H9ClN2O3. It belongs to the quinazoline family, which is known for its diverse biological activities and applications in medicinal chemistry .

Chemical Reactions Analysis

Types of Reactions

Methyl 2-chloro-4-oxo-3,4-dihydroquinazoline-7-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include sodium hydroxide for substitution reactions and hydrogen gas for reduction reactions . The conditions often involve controlled temperatures and pressures to achieve the desired products .

Major Products Formed

The major products formed from these reactions depend on the type of reaction and the reagents used. For example, substitution reactions can yield various derivatives with different functional groups .

Scientific Research Applications

Biological Activity

Methyl 2-chloro-4-oxo-3,4-dihydroquinazoline-7-carboxylate is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews its biological properties, including antimicrobial and anticancer effects, and provides an overview of relevant research findings and case studies.

This compound has the following chemical properties:

PropertyValue
Molecular FormulaC10H8ClN2O3
Molar Mass238.63 g/mol
Density1.53 g/cm³
Boiling Point398.2 °C (predicted)
pKa-4.38 (predicted)

Antimicrobial Activity

Research has indicated that Methyl 2-chloro-4-oxo-3,4-dihydroquinazoline derivatives exhibit notable antimicrobial properties. A study evaluated various quinazoline derivatives for their antibacterial and antifungal activities against several strains of bacteria and fungi.

Case Study: Antibacterial Activity

In a comparative study, Methyl 2-chloro-4-oxo-3,4-dihydroquinazoline derivatives were tested against Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values were measured to assess efficacy:

CompoundTarget OrganismMIC (mg/mL)
Methyl 2-chloro-4-oxo derivativeEscherichia coli0.0195
Methyl 2-chloro derivativeBacillus mycoides0.0048
Methyl 2-chloro derivativeCandida albicans0.0048

These results suggest that the compound exhibits strong antibacterial activity, particularly against E. coli and B. mycoides, indicating its potential as an antimicrobial agent .

Anticancer Activity

Quinazoline derivatives, including Methyl 2-chloro-4-oxo derivatives, have been investigated for their anticancer properties. A significant aspect of their mechanism involves inhibition of specific enzymes that are crucial for cancer cell proliferation.

The mechanism by which these compounds exert their anticancer effects typically involves the inhibition of tyrosine kinases and other enzymes involved in cell signaling pathways that regulate cell growth and division. For instance, studies have shown that certain quinazoline derivatives can inhibit the activity of epidermal growth factor receptor (EGFR), a common target in cancer therapy.

Summary of Research Findings

Recent studies highlight the promising biological activities of Methyl 2-chloro-4-oxo-3,4-dihydroquinazoline derivatives:

  • Antimicrobial Efficacy : Demonstrates significant activity against various bacterial strains with low MIC values.
  • Anticancer Potential : Shows promise as an inhibitor of key enzymes in cancer pathways.
  • Structure-Activity Relationship (SAR) : Variations in chemical structure can influence biological activity, suggesting avenues for further optimization.

Properties

Molecular Formula

C10H7ClN2O3

Molecular Weight

238.63 g/mol

IUPAC Name

methyl 2-chloro-4-oxo-3H-quinazoline-7-carboxylate

InChI

InChI=1S/C10H7ClN2O3/c1-16-9(15)5-2-3-6-7(4-5)12-10(11)13-8(6)14/h2-4H,1H3,(H,12,13,14)

InChI Key

NTLWYDSHSKFQBV-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=CC2=C(C=C1)C(=O)NC(=N2)Cl

Origin of Product

United States

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